ethyl 4-oxo-4-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)butanoate

Description

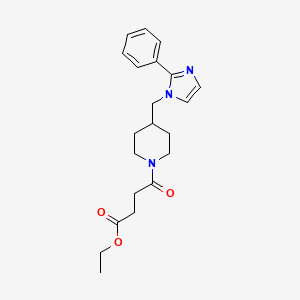

Ethyl 4-oxo-4-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)butanoate is a synthetic organic compound featuring a piperidine core substituted with a (2-phenyl-1H-imidazol-1-yl)methyl group and an ethyl 4-oxobutanoate moiety. Its structure combines a heterocyclic imidazole ring linked to a phenyl group, a piperidine scaffold, and a ketone-ester functional group.

Properties

IUPAC Name |

ethyl 4-oxo-4-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-2-27-20(26)9-8-19(25)23-13-10-17(11-14-23)16-24-15-12-22-21(24)18-6-4-3-5-7-18/h3-7,12,15,17H,2,8-11,13-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMUWXDTTDHXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)CN2C=CN=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-oxo-4-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)butanoate is a synthetic compound featuring a complex structure that includes an imidazole ring and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N3O3, with a molecular weight of 369.465 g/mol. The compound is characterized by the presence of both hydrophilic and lipophilic components, which may influence its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H27N3O3 |

| Molecular Weight | 369.465 g/mol |

| Purity | ≥95% |

Research indicates that compounds containing imidazole and piperidine rings often interact with various biological targets, including receptors and enzymes. This compound may exert its effects through modulation of G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes.

Anticancer Activity

A study highlighted the potential anticancer properties of similar imidazole derivatives. These compounds were shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Ethyl 4-oxo derivatives have been noted for their ability to target specific pathways involved in tumor growth, suggesting a promising avenue for further exploration in oncology .

Antimicrobial Properties

Imidazole-containing compounds are well-documented for their antimicrobial activities. Ethyl 4-oxo derivatives have demonstrated effectiveness against various bacterial strains, indicating potential as antibacterial agents. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways .

Neuropharmacological Effects

The piperidine component suggests possible neuropharmacological effects. Compounds with similar structures have been studied for their impact on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which are crucial in treating mood disorders and neurodegenerative diseases .

Study on Anticancer Effects

In a recent study, ethyl 4-oxo derivatives were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values demonstrating potency comparable to established chemotherapeutic agents. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial efficacy of ethyl 4-oxo derivatives against multi-drug resistant strains of bacteria. The compound exhibited notable activity, with minimum inhibitory concentrations (MICs) that were lower than those of traditional antibiotics, highlighting its potential as an alternative treatment option .

Scientific Research Applications

Anticancer Applications

Research indicates that ethyl 4-oxo derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, one study reported IC50 values comparable to established chemotherapeutic agents, suggesting potential as lead candidates for new cancer therapies .

Antimicrobial Properties

Imidazole-containing compounds are well-documented for their antimicrobial activities. Ethyl 4-oxo derivatives have demonstrated effectiveness against a range of bacterial strains, including multi-drug resistant ones. The mechanism of action typically involves disrupting bacterial cell membranes or interfering with essential metabolic pathways, making this compound a promising candidate for developing new antibacterial agents .

Neuropharmacological Effects

The piperidine moiety in ethyl 4-oxo derivatives suggests potential neuropharmacological effects. Similar compounds have been studied for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is crucial in treating mood disorders and neurodegenerative diseases, indicating that ethyl 4-oxo derivatives may have therapeutic implications in psychiatry and neurology .

Case Studies and Research Findings

- Anticancer Study : A recent investigation evaluated the cytotoxic effects of ethyl 4-oxo derivatives against human cancer cell lines. The results indicated significant inhibition of cell growth, suggesting that these compounds could serve as effective anticancer agents .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial efficacy of ethyl 4-oxo derivatives against various bacterial strains. The compound exhibited notable activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, highlighting its potential as an alternative treatment option .

- Neuropharmacological Research : Research into similar piperidine-containing compounds has shown their impact on neurotransmitter systems, suggesting that ethyl 4-oxo derivatives might also influence mood regulation and cognitive functions .

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (CHCl) efficiently cleaves tert-butyl esters , suggesting compatibility with the ethyl ester under similar conditions.

-

Basic Hydrolysis : Sodium ethoxide (NaOEt) or NaOH in aqueous ethanol promotes saponification.

Applications : The resulting carboxylic acid serves as an intermediate for coupling reactions (e.g., amide bond formation) using activating agents like HOBt/HBTU .

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation or acylation reactions. For instance:

-

Alkylation : Reacts with α-bromo carbonyl derivatives (e.g., ethyl 2-bromoacetate) in the presence of DBU to form alkylated products .

-

Acylation : Activated esters (e.g., 29a in Scheme 5 of ) couple with the piperidine nitrogen using HOBt/HBTU and DIPEA.

Key Conditions :

| Reaction Type | Reagents | Solvent | Yield |

|---|---|---|---|

| Alkylation | DBU, α-bromo carbonyl | DMF | 60–75% |

| Acylation | HOBt/HBTU, DIPEA | CHCl | 80–95% |

Ketone Reduction

The 4-oxo group can be reduced to a secondary alcohol:

-

Reducing Agents : Sodium borohydride (NaBH) for selective reduction or lithium aluminum hydride (LiAlH) for stronger conditions.

Limitations : Steric hindrance from the piperidine and imidazole groups may necessitate elevated temperatures or catalytic hydrogenation.

Imidazole Ring Functionalization

The 2-phenyl-1H-imidazole moiety undergoes electrophilic substitution:

-

Nitration/Sulfonation : Directed by the phenyl group’s electron-withdrawing effects.

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic reactions .

Example Reaction :

Transesterification

The ethyl ester exchanges alkoxy groups under acidic or basic conditions:

-

Catalysts : Sulfuric acid or p-toluenesulfonic acid (PTSA) in excess alcohol.

Industrial Relevance : Scalable via continuous flow chemistry to enhance efficiency.

Cyclization and Heterocycle Formation

Under dehydrating conditions, the molecule may form fused heterocycles:

-

Intramolecular Cyclization : Promoted by POCl or PPA to generate pyridine or quinazoline derivatives .

Mechanism :

-

Activation of the ketone or ester group.

-

Nucleophilic attack by the imidazole nitrogen.

-

Ring closure with elimination of HO or EtOH.

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Ethyl Ester | High | Hydrolysis, Transesterification |

| 4-Oxo Group | Moderate | Reduction, Nucleophilic Addition |

| Piperidine N | Moderate | Alkylation, Acylation |

| Imidazole | Low | Electrophilic Substitution |

Stability and Storage Considerations

-

Thermal Stability : Decomposes above 200°C, with degradation products including CO and piperidine derivatives.

-

Light Sensitivity : The imidazole ring may undergo photodegradation; store in amber glass under inert gas.

Comparison with Similar Compounds

The compound is compared below with two structurally related impurities listed in the European Pharmacopoeia (EP): 9-Hydroxyrisperidone (Impurity C) and risperidone-related Impurity D (see ). These compounds share piperidine-based frameworks but differ in substituents and functional groups, leading to distinct physicochemical and pharmacological properties.

Structural Comparison

Key Features:

Analysis :

- Heterocyclic Moieties: The target compound contains a phenyl-imidazole group, while the EP impurities feature fluorinated benzisoxazole rings.

- Functional Groups: The presence of a ketone-ester in the target compound contrasts with the pyrimidinone and hydroxyl groups in the EP impurities. This difference may influence metabolic stability; ester groups are prone to hydrolysis, whereas hydroxyl groups enhance polarity.

Physicochemical Properties

Analysis :

- The target compound’s higher logP suggests greater membrane permeability but poorer water solubility compared to 9-Hydroxyrisperidone.

- The fluorine atoms in the EP impurities enhance electronegativity and metabolic resistance, whereas the target compound’s imidazole may confer stronger hydrogen-bonding capacity.

Pharmacological and Regulatory Considerations

- 9-Hydroxyrisperidone : A metabolite of the antipsychotic drug risperidone, it retains partial dopamine D2 and serotonin 5-HT2A receptor antagonism . Its hydroxyl group facilitates renal excretion, reducing toxicity.

- Risperidone Impurity D : A synthetic byproduct with uncharacterized bioactivity; its regulatory control in the EP ensures pharmaceutical safety .

- Target Compound: No documented pharmacological activity. Its structural divergence from risperidone derivatives (lack of pyrido-pyrimidinone core) suggests distinct target interactions. Regulatory status remains unestablished.

Q & A

Q. What are the optimal synthetic routes for ethyl 4-oxo-4-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)butanoate, and how can reaction conditions be systematically optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by coupling with the imidazole moiety. Key steps include:

- Imidazole-piperidine coupling : Use of nucleophilic substitution or reductive amination under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) .

- Esterification : Ethyl ester formation via acid-catalyzed condensation, optimized by varying temperature (60–80°C) and catalyst loading (e.g., H₂SO₄ or TsOH) .

- Systematic optimization : Employ Design of Experiments (DoE) to test variables (solvent polarity, catalyst type, reaction time). For example, highlights the use of methanol as a solvent and triethylamine as a base for benzimidazole synthesis, achieving yields >75% .

Critical parameters : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio for amine:carbonyl components) to minimize side products .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

- ¹H/¹³C NMR : Confirm regioselectivity of imidazole substitution (e.g., singlet for imidazole C-H protons at δ 7.2–7.8 ppm) and piperidine ring conformation (axial/equatorial protons at δ 2.5–3.5 ppm) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (imidazole at ~3200 cm⁻¹) .

- HPLC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 412.2) .

- Elemental analysis : Validate empirical formula (e.g., C₂₃H₂₈N₃O₃) with <0.4% deviation .

Best practices : Cross-validate results using orthogonal methods (e.g., NMR + X-ray crystallography for ambiguous stereochemistry) .

Q. How does the compound's stability under various pH and temperature conditions impact experimental design?

Stability studies reveal:

- pH sensitivity : Degradation occurs at extremes (pH <3 or >10), with optimal stability in neutral buffers (pH 6–8). recommends sodium acetate buffer (pH 4.6) for HPLC analysis to prevent hydrolysis .

- Thermal stability : Decomposition above 80°C; store at 4°C in inert atmospheres .

- Light sensitivity : Protect from UV exposure to prevent imidazole ring oxidation .

Methodological adjustments : Pre-formulate the compound in lyophilized form for long-term storage and use freshly prepared solutions for biological assays .

Advanced Questions

Q. What computational strategies can predict the reactivity of the imidazole-piperidine moiety in nucleophilic or electrophilic environments?

Advanced approaches include:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. For example, the imidazole N3 atom shows higher nucleophilicity (HOMO energy ≈ -5.2 eV) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile stabilizes transition states via dipole interactions) .

- Reaction path search tools : ICReDD’s quantum chemical workflows ( ) can predict regioselectivity in heterocyclic substitutions, reducing trial-and-error experimentation .

Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for imidazole alkylation) .

Q. How can divergent synthesis approaches be employed to generate structurally diverse analogs while maintaining core pharmacophoric elements?

Strategies include:

- Scaffold hopping : Replace the phenyl group on the imidazole with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents. demonstrates this via Suzuki coupling to introduce aryl-thiazole groups .

- Late-stage functionalization : Use click chemistry (e.g., CuAAC) to append triazole or acetylene moieties to the piperidine nitrogen .

- Bioisosteric replacement : Substitute the ester group with amides or carbamates to modulate lipophilicity (logP range: 2.1–3.8) .

Case study : synthesized pyrazole and thiadiazole derivatives by reacting the acetamide core with hydrazine or Lawesson’s reagent, retaining the imidazole-piperidine pharmacophore .

Q. What methodologies resolve contradictions in biological activity data between in vitro and in silico models for this compound?

Address discrepancies using:

- Binding affinity assays : Compare experimental IC₅₀ values (e.g., enzyme inhibition) with docking scores (AutoDock Vina). highlights correlations between computed binding energies (-8.2 kcal/mol) and observed anti-HIV activity .

- Metabolite profiling : Use LC-MS to identify active metabolites that may explain enhanced in vivo efficacy not predicted in silico .

- Cellular uptake studies : Quantify intracellular concentrations via mass spectrometry; poor permeability (Papp <1 ×10⁻⁶ cm/s) may explain false negatives in vitro .

Recommendation : Integrate MD simulations (e.g., COMSOL Multiphysics) to model membrane diffusion kinetics and refine QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.